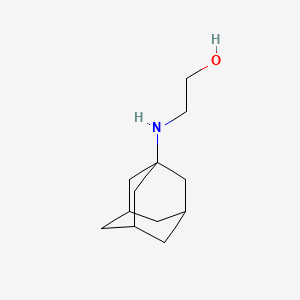

2-(1-Adamantylamino)ethanol

Übersicht

Beschreibung

Synthesis Analysis 2-(1-Adamantylamino)ethanol can be synthesized from 1-acetamidoadamantane through its reaction with sodium hydroxide in ethylene glycol, leading to the formation of the desired compound. This process showcases a method of obtaining 2-(1-Adamantylamino)ethanol directly from related adamantane derivatives under specific conditions (Chapman & Toyne, 1972).

Molecular Structure Analysis The adamantyl group attached to the amino ethanol structure of 2-(1-Adamantylamino)ethanol contributes to its steric properties, influencing its molecular interactions and stability. While specific analyses on the molecular structure of 2-(1-Adamantylamino)ethanol are not detailed, related studies on adamantyl compounds provide insights into how such bulky groups affect chemical behavior and reactivity (Do et al., 1979).

Chemical Reactions and Properties The chemical behavior of 2-(1-Adamantylamino)ethanol involves its reaction under various conditions, showcasing its reactivity towards carboxylation and other transformations. The intermolecular nature of hydride transfer reactions in rearrangements involving adamantyl cations provides evidence of its chemical reactivity and the influence of its adamantyl group on these processes (Alford et al., 1972).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Activities

2-(1-Adamantylamino)ethanol has been studied for its potential antimicrobial and anti-inflammatory activities. Research by Kadi et al. (2007) involved synthesizing derivatives of 2-(1-adamantylamino)ethanol and testing their efficacy against various bacteria and fungi. Some derivatives showed marked antifungal activity against Candida albicans and good dose-dependent anti-inflammatory activity in in vivo rat models (Kadi et al., 2007).

Solvolysis-Decomposition Studies

The solvolysis-decomposition of 2-adamantyl chloroformate, which is closely related to 2-(1-Adamantylamino)ethanol, was investigated by Kyong et al. (2003). Their study provided insights into reaction pathways and mechanisms under various solvolytic conditions (Kyong et al., 2003).

CO2 Absorption Studies

Barzagli et al. (2016) explored the absorption of CO2 in solvent-free alkanolamines, including compounds structurally similar to 2-(1-Adamantylamino)ethanol. Their study focused on the efficiency and rate of CO2 capture, which is crucial for environmental applications (Barzagli et al., 2016).

Neurobiological Applications

Joubert (2018) identified 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, related to 2-(1-Adamantylamino)ethanol, as a neurobiological fluorescent ligand. This compound may be used to develop receptor and enzyme binding affinity assays, indicating its potential in neurobiological research (Joubert, 2018).

Anti-HIV-1 Activity

El-Emam et al. (2004) synthesized derivatives of 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and tested their anti-HIV-1 activity. Their research showed that certain derivatives produced significant reductions in viral replication, highlighting the compound's potential in antiviral therapies (El-Emam et al., 2004).

Eigenschaften

IUPAC Name |

2-(1-adamantylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-2-1-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13-14H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDWIRQXNVCQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331373 | |

| Record name | 2-(1-adamantylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Adamantylamino)ethanol | |

CAS RN |

3716-66-3 | |

| Record name | 2-(1-adamantylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of 2-(1-adamantylamino)ethanol using sodium hydroxide in ethylene glycol?

A1: The research [] demonstrates a novel synthetic route for producing 2-(1-adamantylamino)ethanol. The reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol specifically yields this compound. This is noteworthy because using sodium hydroxide in diethylene glycol, a slightly different solvent, results in the formation of the corresponding amine (1-adamantylamine) instead. This highlights the importance of solvent choice in influencing reaction outcomes and the potential for tailoring synthesis to obtain desired products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)